Roxibolone

Description

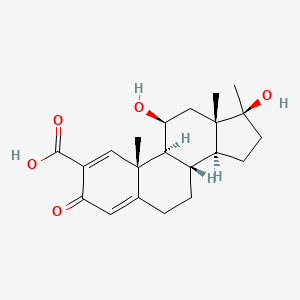

Structure

2D Structure

3D Structure

Properties

CAS No. |

60023-92-9 |

|---|---|

Molecular Formula |

C21H28O5 |

Molecular Weight |

360.4 g/mol |

IUPAC Name |

(8S,9S,10R,11S,13S,14S,17S)-11,17-dihydroxy-10,13,17-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-2-carboxylic acid |

InChI |

InChI=1S/C21H28O5/c1-19-9-13(18(24)25)15(22)8-11(19)4-5-12-14-6-7-21(3,26)20(14,2)10-16(23)17(12)19/h8-9,12,14,16-17,23,26H,4-7,10H2,1-3H3,(H,24,25)/t12-,14-,16-,17+,19-,20-,21-/m0/s1 |

InChI Key |

JOFBZBDWOWPUMO-QARKFJNLSA-N |

SMILES |

CC1(CCC2C1(CC(C3C2CCC4=CC(=O)C(=CC34C)C(=O)O)O)C)O |

Isomeric SMILES |

C[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C(=C[C@]34C)C(=O)O)O)C)O |

Canonical SMILES |

CC1(CCC2C1(CC(C3C2CCC4=CC(=O)C(=CC34C)C(=O)O)O)C)O |

Appearance |

Solid powder |

Other CAS No. |

60023-92-9 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

2-carboxy-11,17-dihydroxy-17-methyl-1,4-androstadien-3-one 2-carboxy-11-beta, 17 beta-dihydroxy-17-methyl-1, 4-androstadien-3-one roxibolone roxibolone, (11alpha,17beta)-isome |

Origin of Product |

United States |

Mechanistic Elucidation of Roxibolone S Biological Actions

Investigation of Antiglucocorticoid Activity Mechanisms

Roxibolone exhibits antiglucocorticoid activity, as demonstrated in animal models where it counteracted the catabolic effects induced by potent glucocorticoids like dexamethasone (B1670325) phosphate (B84403). wikipedia.org Unlike some other antiglucocorticoids, this compound's mechanism does not involve direct binding to the glucocorticoid receptor. wikipedia.orgnucleos.comwikipedia.org Instead, its activity is suggested to be mediated through enzyme inhibition. wikipedia.orgnucleos.comwikipedia.orgwikiwand.com

Enzyme Inhibition as a Primary Modality of Action

The primary mechanism proposed for this compound's antiglucocorticoid effect is the inhibition of enzymes that regulate the availability of active glucocorticoids. wikipedia.orgnucleos.comwikipedia.orgwikiwand.com

Detailed Analysis of 11β-Hydroxysteroid Dehydrogenase (11β-HSD) Inhibition

This compound is believed to exert its antiglucocorticoid effects, at least in part, through the inhibition of 11β-hydroxysteroid dehydrogenase (11β-HSD). wikipedia.orgwikiwand.com The 11β-HSD enzymes play a crucial role in regulating the local concentrations of active glucocorticoids, such as cortisol and corticosterone (B1669441), from their inactive 11-keto precursors, cortisone (B1669442) and 11-dehydrocorticosterone, respectively. wikipedia.orgwikiwand.comactinogen.com.auplos.orgwikipedia.orgd-nb.info Specifically, 11β-HSD Type 1 (11β-HSD1) primarily acts as a reductase in intact cells and tissues, converting inactive cortisone to active cortisol, thereby amplifying glucocorticoid action in tissues like the liver, adipose tissue, and brain. actinogen.com.aud-nb.infomdpi.comnih.govnih.govresearchgate.netnih.govif-pan.krakow.pl 11β-HSD Type 2 (11β-HSD2), on the other hand, functions as a dehydrogenase, inactivating active cortisol to cortisone, particularly in mineralocorticoid target tissues like the kidney, to prevent illicit activation of the mineralocorticoid receptor by cortisol. actinogen.com.auplos.orgwikipedia.orgif-pan.krakow.plnih.gov

Given its 11β-hydroxylated structure, similar to 11α- and 11β-hydroxyprogesterone, this compound is hypothesized to act as an inhibitor of 11β-HSD. wikipedia.orgwikiwand.com Inhibition of 11β-HSD1 would lead to decreased regeneration of active cortisol, thus reducing local glucocorticoid concentrations and mediating an antiglucocorticoid effect. mdpi.comnih.govnih.govnih.govif-pan.krakow.plmdpi.com While formebolone (B1673541), a related compound, was found to be a weak inhibitor of 11β-HSD2, the potential for this compound to inhibit specific 11β-HSD isoforms (Type 1 or Type 2) requires further detailed investigation to fully elucidate its mechanism. wikipedia.orgwikipedia.orgwikiwand.com

Differentiation from Glucocorticoid Receptor Binding

A key characteristic of this compound's antiglucocorticoid activity is that it does not involve direct binding to the glucocorticoid receptor (GR). wikipedia.orgnucleos.comwikipedia.org The GR is a cytosolic receptor that, upon binding to glucocorticoids like cortisol, translocates to the nucleus and modulates gene transcription. frontiersin.orguniprot.orgwikipedia.orgmdpi.com Unlike compounds that act as GR antagonists by directly blocking the receptor, this compound's action is independent of this direct receptor interaction. wikipedia.orgnucleos.comwikipedia.orgconicet.gov.ar This distinguishes its mechanism from that of classical GR antagonists like mifepristone. conicet.gov.arwikipedia.org

Comparative Inhibition Profiles with Known Steroids (e.g., 11α- and 11β-hydroxyprogesterone)

The hypothesis that this compound inhibits 11β-HSD is supported by the known activity of structurally related steroids. 11α- and 11β-hydroxyprogesterone are recognized as potent inhibitors of both 11β-HSD1 and 11β-HSD2. wikipedia.orgwikiwand.comdbpedia.orgcaymanchem.commedchemexpress.com These progesterone (B1679170) derivatives can significantly inhibit the interconversion of cortisol and cortisone by these enzymes. wikipedia.orgwikiwand.comdbpedia.orgcaymanchem.commedchemexpress.com Given this compound's structural similarity to 11β-hydroxyprogesterone, particularly its 11β-hydroxylation, it is plausible that it shares a similar inhibitory effect on 11β-HSD enzymes. wikipedia.orgwikiwand.com While specific comparative inhibition data for this compound against 11β-HSD isoforms relative to 11α- and 11β-hydroxyprogesterone are not extensively detailed in the provided information, the structural analogy suggests a similar mechanistic approach involving enzyme modulation rather than direct receptor binding. wikipedia.orgwikiwand.com

Assessment of Androgen Receptor Affinity and Activity

Beyond its effects on glucocorticoid metabolism, the interaction of this compound with the androgen receptor (AR) has been investigated. wikipedia.orgnih.govpopline.org

Demonstration of Androgen Receptor Devoidance

Crucially, this compound has been shown to be devoid of affinity for the androgen receptor. wikipedia.orgnih.govpopline.org Studies, including those in castrated rats, have demonstrated that this compound does not cause an increase in the weight of androgen-responsive tissues like the levator ani muscle and seminal vesicles, effects typically associated with androgen receptor activation. nih.gov This lack of anabolic or androgenic activity in animal assays further supports its inability to bind to or activate the AR. wikipedia.org This absence of androgen receptor interaction differentiates this compound from anabolic-androgenic steroids (AAS), which exert their effects by binding to the AR. ontosight.ainipne.rowikipedia.org The presence of a carboxyl group at the C2 position and a hydroxyl group at the 11β position in this compound's structure appears to contribute to this loss of affinity for androgen receptors in prostate and muscle tissues. nih.gov

Absence of Myotrophic Activity in Preclinical Assays

Preclinical evaluations of this compound have indicated a notable absence of myotrophic activity in animal assays. wikipedia.org This contrasts with some other anabolic-androgenic steroids (AAS), such as formebolone, which possesses anabolic activity. wikipedia.orgwikipedia.orgmedkoo.com The lack of myotrophic effects in this compound is consistent with its reported lack of affinity for the androgen receptor. wikipedia.org This characteristic distinguishes this compound from classical anabolic steroids that exert their muscle-building effects through androgen receptor binding. ontosight.ai

Exploration of Other Proposed Biological Activities (e.g., Anticholesterolemic, Anabolic)

This compound has been described as having potential anticholesterolemic (cholesterol-lowering) and anabolic properties. wikipedia.org While the antiglucocorticoid activity is relatively well-documented in preclinical settings, the extent and mechanisms of its proposed anticholesterolemic and anabolic effects are less extensively detailed in the immediately available information.

Some sources mention this compound as an "anabolic drug" wikipedia.org, but simultaneously state it is devoid of myotrophic activity and androgen receptor affinity wikipedia.org, which are typically associated with the anabolic effects of AAS. This suggests that any potential anabolic effects of this compound, if present, might operate through mechanisms distinct from those of traditional anabolic steroids.

Regarding anticholesterolemic activity, this compound has been described as an anticholesterolemic agent. wikipedia.org Research into anticholesterolemic mechanisms often involves examining effects on cholesterol absorption, synthesis, and excretion. nih.gov However, specific detailed research findings on how this compound might exert such effects were not prominently featured in the search results, beyond the general description of this potential activity.

Further research would be necessary to fully elucidate the mechanisms and significance of the proposed anticholesterolemic and anabolic activities of this compound, particularly in light of the reported absence of myotrophic activity and androgen receptor binding.

Table 1: Summary of this compound's Preclinical Activity

| Activity | Observation in Preclinical Assays | Notes |

| Antiglucocorticoid | Present | Counteracts catabolic effects of dexamethasone phosphate. wikipedia.org |

| Myotrophic | Absent | Devoid of activity in animal assays. wikipedia.org |

| Androgenic | Absent | Devoid of affinity for the androgen receptor. wikipedia.org |

| Anticholesterolemic | Proposed | Described as a potential property, but detailed mechanisms unclear. wikipedia.org |

| Anabolic | Proposed | Described as a potential property, but mechanisms distinct from AAS. wikipedia.org |

Molecular Interactions and Receptor/enzyme Binding Kinetics

Quantitative Characterization of Roxibolone-Enzyme Interactions

This compound's mechanism of action as an antiglucocorticoid is suggested to involve the inhibition of enzymes, rather than direct receptor binding. wikipedia.org

Determination of Binding Affinities (e.g., for 11β-HSD)

While this compound does not bind to the glucocorticoid receptor, its 11β-hydroxylated structure suggests a potential interaction with 11β-hydroxysteroid dehydrogenase (11β-HSD). wikipedia.org The 11β-HSD enzymes are crucial regulators of glucocorticoid action, catalyzing the interconversion of active cortisol and corticosterone (B1669441) with their inactive 11-keto forms (cortisone and 11-dehydrocorticosterone). wikipedia.orgmedchemexpress.comnih.gov Specifically, 11β-HSD type 1 (11β-HSD1) acts predominantly as a reductase, generating active glucocorticoids, while 11β-HSD type 2 (11β-HSD2) functions as a dehydrogenase, inactivating glucocorticoids. wikipedia.orgmedchemexpress.comnih.gov

Analysis of Binding Kinetics and Dissociation Rates

Understanding the binding kinetics, including association (kon) and dissociation (koff) rates, provides crucial insights into the dynamic interaction between a ligand and its target. dynamic-biosensors.comexcelleratebio.commalvernpanalytical.combmglabtech.comtechnologynetworks.com The equilibrium dissociation constant (KD), a measure of affinity, is the ratio of koff to kon (KD = koff / kon). excelleratebio.commalvernpanalytical.combmglabtech.com

While the search results indicate that binding kinetics are important in understanding drug action and can influence duration of effect and selectivity, specific data on the association and dissociation rates of this compound with its potential enzyme targets, such as 11β-HSD, are not provided. excelleratebio.commalvernpanalytical.combmglabtech.comtechnologynetworks.comuniversiteitleiden.nl Slow dissociation rates (low koff) can lead to prolonged target occupancy. excelleratebio.comuniversiteitleiden.nl

Methods for analyzing binding kinetics typically involve measuring the time course of ligand binding to a target, often using techniques like radioligand binding assays or label-free biosensors. malvernpanalytical.combmglabtech.comnih.govnih.gov These methods allow for the determination of kon and koff values. bmglabtech.comnih.govnih.gov

Elucidation of Structure-Kinetics Relationships

Structure-kinetics relationships (SKRs) explore how variations in chemical structure influence the binding kinetic parameters (kon and koff) of a compound with its target. nih.govbiorxiv.org Studying SKRs can be valuable in the drug discovery process to optimize compounds for desired kinetic profiles, such as prolonged target engagement through slow dissociation. excelleratebio.comtechnologynetworks.comuniversiteitleiden.nlnih.gov

Although the importance of SKRs in drug discovery is recognized, there is no specific information in the provided search results detailing studies on the structure-kinetics relationships of this compound or its derivatives with their biological targets. Research in other areas has demonstrated the derivation of both structure-affinity and structure-kinetic relationships to understand the link between chemical structure and binding characteristics. nih.gov

Investigation of Non-Receptor Mediated Molecular Interactions

Beyond direct receptor binding, this compound's biological effects, particularly its antiglucocorticoid activity, are suggested to be mediated through enzyme inhibition. wikipedia.org

Identification of Other Potential Protein Targets

Given that this compound does not bind the glucocorticoid receptor, identifying other protein targets is crucial to fully understand its pharmacological profile. wikipedia.org The primary suggested targets are enzymes involved in glucocorticoid metabolism, particularly 11β-HSD. wikipedia.org

While 11β-HSD is highlighted as a likely target due to this compound's structure, the provided information does not definitively identify other specific protein targets for this compound. wikipedia.org General approaches for identifying protein targets can include various biochemical and cellular assays, as well as computational methods.

Mechanistic Insights from Molecular Modeling Studies

Molecular modeling studies, such as molecular docking and dynamics simulations, can provide mechanistic insights into the binding interactions between a ligand and its protein target at an atomic level. nih.govresearchgate.netmdpi.comnih.gov These studies can help predict binding modes, assess the stability of the ligand-target complex, and elucidate the key residues involved in the interaction. nih.govmdpi.comnih.gov

Molecular modeling has been applied to study the interactions of various compounds with enzymes like 11β-HSD1 to understand binding affinities and mechanisms of inhibition. nih.gov While molecular modeling is a powerful tool in studying molecular interactions and has been applied to other compounds and targets, there is no specific mention of detailed molecular modeling studies conducted specifically on this compound and its interactions with enzymes like 11β-HSD in the provided search results. nih.govresearchgate.netmdpi.comnih.gov Such studies could potentially provide valuable insights into the precise nature of this compound's interaction with its proposed enzymatic targets and help explain its antiglucocorticoid activity.

Cellular and Subcellular Mechanistic Investigations

Effects of Roxibolone on Cellular Signaling Pathways

This compound's influence on cellular processes is primarily investigated through its potential interaction with pathways involved in glucocorticoid metabolism and signaling. While it does not directly bind to the glucocorticoid receptor (GR), its proposed mechanism involves enzyme inhibition that can indirectly affect glucocorticoid-regulated cascades. wikipedia.org

Modulation of Glucocorticoid-Regulated Signaling Cascades

Glucocorticoids exert their effects through binding to intracellular receptors, primarily the glucocorticoid receptor (GR), which then translocates to the nucleus to act as a transcription factor, regulating gene expression. frontiersin.orgwikipedia.org Glucocorticoids can also induce rapid, non-genomic effects mediated by membrane-associated receptors and downstream signaling cascades, such as the activation of MAPK pathways. nih.govnih.gov

Given that this compound is suggested to act via enzyme inhibition rather than GR binding, its modulation of glucocorticoid-regulated signaling cascades would likely be indirect. wikipedia.org This could involve altering the local concentration of active glucocorticoids available to bind to GR or other receptors by inhibiting enzymes responsible for their synthesis or metabolism.

Analysis of Downstream Signaling Events Influenced by 11β-HSD Inhibition

11β-Hydroxysteroid dehydrogenases (11β-HSD) are enzymes that regulate the intracellular levels of active glucocorticoids. wikipedia.orgtocris.com Specifically, 11β-HSD1 converts inactive cortisone (B1669442) to active cortisol (or corticosterone (B1669441) in rodents), while 11β-HSD2 inactivates cortisol to cortisone. tocris.com Inhibition of 11β-HSD1 would lead to decreased regeneration of active glucocorticoids, potentially reducing the activation of both genomic and non-genomic glucocorticoid signaling pathways. tocris.com

Research on 11β-HSD1 inhibitors has shown effects on downstream signaling pathways. For instance, inhibition of 11β-HSD1 in cardiomyocytes was found to affect cAMP and calcium signaling pathways, which are potential downstream targets. nih.gov This suggests that if this compound acts as an 11β-HSD inhibitor, it could influence similar intracellular signaling events that are sensitive to local glucocorticoid concentrations.

Modulation of Gene Expression and Transcriptional Regulation

Steroid hormones, including glucocorticoids, are well-known regulators of gene expression, primarily by influencing transcriptional control. frontiersin.orgnih.gov This regulation involves the interaction of steroid receptors with specific DNA sequences, known as hormone-responsive elements, located near target genes. nih.gov

Impact on Transcriptional Control in Steroid-Responsive Cells

In steroid-responsive cells, transcriptional control is mediated by the binding of activated steroid receptors, such as the GR, to DNA regulatory sequences, leading to the activation or repression of gene transcription. frontiersin.orgnih.gov This process often involves the recruitment of coactivators or corepressors and can be influenced by the local chromatin structure. nih.govbiorxiv.org

As this compound does not bind to the GR, its impact on transcriptional control in steroid-responsive cells would likely be indirect, potentially by altering the availability of endogenous glucocorticoids that do interact with these receptors. wikipedia.org This could lead to a modulation of the downstream transcriptional responses that are dependent on glucocorticoid activation of nuclear receptors.

Investigation of this compound's Influence on Specific Gene Transcripts

Studies investigating the effects of compounds that modulate glucocorticoid activity often analyze changes in the expression levels of specific gene transcripts known to be regulated by glucocorticoids. These can include genes involved in metabolic processes, inflammatory responses, and stress pathways. wikipedia.org The influence on specific gene transcripts can be assessed using techniques such as Northern blot analysis or gene expression profiling. nih.govmdpi.com

While direct studies on this compound's effects on specific gene transcripts were not extensively detailed in the search results, its proposed mechanism of 11β-HSD inhibition suggests it could indirectly affect the expression of genes that are sensitive to intracellular glucocorticoid concentrations. wikipedia.orgnih.gov For example, genes regulated by GR activation could show altered expression levels in the presence of this compound if it effectively reduces the pool of active glucocorticoids.

Research findings on the impact of 11β-HSD inhibition on gene expression in specific cell types, such as cardiomyocytes, have identified changes in the expression of genes related to hypertrophy and other cellular processes. nih.gov

Analysis of Potential Epigenetic Regulatory Mechanisms

Epigenetic mechanisms, such as DNA methylation and histone modifications, play a crucial role in regulating gene expression without altering the underlying DNA sequence. mdpi.comnih.govnih.gov These mechanisms can influence chromatin structure and the accessibility of DNA to transcription factors and the transcriptional machinery. mdpi.comnih.gov

Steroid hormones and their receptors can interact with epigenetic regulatory pathways, influencing DNA methylation patterns and histone modifications, thereby modulating gene expression in a more long-lasting manner. researchgate.net

While specific research on this compound's direct influence on epigenetic regulatory mechanisms was not found, it is plausible that a compound affecting glucocorticoid metabolism could indirectly influence epigenetic marks that are responsive to glucocorticoid signaling. Studies on other compounds that modulate cellular signaling or metabolic pathways have shown effects on epigenetic modifications. nih.govfrontiersin.org Further research would be needed to determine if this compound has any direct or indirect impact on DNA methylation, histone modifications, or other epigenetic processes that regulate gene expression.

Preclinical in Vitro and Ex Vivo Research Methodologies

Design and Application of In Vitro Mechanistic Assays

In vitro assays are widely used in preclinical research to investigate the cellular and molecular mechanisms of drug candidates. creative-biolabs.comnih.gov These assays offer advantages such as scalability, cost-effectiveness, and reproducibility, and they can reduce the reliance on animal testing. creative-biolabs.comnih.gov Cellular assays, in particular, provide insights into the interactions within a cellular environment, encompassing multiple biochemical pathways. nih.gov

Cell-Based Assays for Glucocorticoid Pathway Modulation

Cell-based assays are essential for evaluating how compounds modulate specific biological pathways, including the glucocorticoid pathway. nih.govfrontiersin.org The glucocorticoid receptor (GR) is a nuclear hormone receptor expressed in nearly all cells and mediates the systemic effects of glucocorticoids. nih.gov Upon ligand binding, the GR undergoes a conformational change, dissociates from heat-shock proteins, and translocates to the nucleus to modulate gene transcription. nih.gov

Cell-based reporter assays are a common method to assess the modulation of glucocorticoid signaling. frontiersin.org These assays typically involve cells stably transfected with a reporter gene, such as luciferase, under the control of glucocorticoid response elements (GREs). nih.govfrontiersin.org By measuring reporter activity, researchers can quantify the ability of a compound to induce or repress GR-mediated gene expression. nih.govfrontiersin.org For instance, a cell-based bioassay using human MDA-MB-231 breast cancer cells transfected with a luciferase reporter driven by GREs has been developed to measure total glucocorticogenic activity. nih.gov This type of assay can be used to screen compounds for their ability to alter glucocorticogenic activity. nih.gov While Roxibolone is reported not to bind to the glucocorticoid receptor, cell-based assays could still be employed to investigate its effects on downstream signaling or interactions with other components of the glucocorticoid pathway, potentially related to enzyme activity that influences glucocorticoid levels. wikipedia.org

Enzyme Inhibition Assays Using Recombinant or Native Enzymes

Enzyme inhibition assays are crucial for identifying compounds that modulate the activity of specific enzymes. wikipedia.orgsci-hub.se Given that this compound's antiglucocorticoid activity may be mediated by enzyme inhibition, particularly of 11β-HSD, these assays are highly relevant to its preclinical investigation. wikipedia.org Enzyme inhibition assays can utilize either recombinant enzymes, which are produced in a laboratory setting, or native enzymes isolated from tissues or cells. wikipedia.orgsci-hub.se

Standard protocols for enzyme inhibition assays involve incubating the enzyme with the substrate and the test compound (inhibitor) under optimized conditions, followed by measuring the resulting enzyme activity. sci-hub.se The half maximal inhibitory concentration (IC50), representing the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is a common parameter determined in these assays. xenotech.com Various types of enzyme inhibition, such as reversible, time-dependent, and metabolism-dependent inhibition, can be investigated through different assay designs and pre-incubation steps. xenotech.com For this compound, enzyme inhibition assays focusing on 11β-hydroxysteroid dehydrogenase isoforms would be critical to confirm and characterize its proposed mechanism of action. wikipedia.org While specific data for this compound's IC50 against 11β-HSD was not found in the immediate search results, the principle of using such assays is directly applicable to understanding its mechanism.

Advanced Cellular Models (e.g., 3D Cultures, Co-culture Systems) for Mechanistic Insights

Beyond traditional two-dimensional (2D) cell cultures, advanced cellular models like three-dimensional (3D) cultures and co-culture systems offer a more physiologically relevant environment for studying drug mechanisms. nih.goviapchem.orgnih.gov 3D cell cultures, including spheroids and organoids, better mimic the in vivo tissue architecture and cell-cell interactions compared to 2D monolayers. nih.goviapchem.orgnih.gov This can lead to more accurate predictions of drug efficacy and toxicity. nih.goviapchem.org

Co-culture systems involve growing different cell types together to replicate the complex cellular interactions found in native tissues, such as the interplay between cancer cells and stromal cells in the tumor microenvironment. nih.gov These models can provide deeper mechanistic insights into how a compound affects multiple cell types simultaneously and how cellular communication influences drug response. While no specific studies on this compound using 3D cultures or co-culture systems were found, these advanced models could be valuable for future research to investigate its effects in a more complex and representative cellular environment, particularly if its mechanism involves interactions with multiple cell types or requires a specific tissue architecture.

Ex Vivo Tissue-Based Studies for Biological Pathway Analysis

Ex vivo studies utilize tissues or organs removed from living organisms, maintaining some of the in vivo complexity, including tissue architecture and cell-cell interactions, that may be lost in traditional cell culture. biorxiv.orgmdpi.comoatext.com These studies bridge the gap between in vitro assays and in vivo animal models, offering a more relevant context for analyzing biological pathways and drug effects. biorxiv.orgoatext.com

Ex vivo tissue slices or organ cultures can be used to assess drug responses and investigate the modulation of biological pathways within a more intact tissue environment. biorxiv.orgmdpi.comoatext.com For example, ex vivo organ cultures have been used to study drug efficacy and virus-host interactions, demonstrating the preservation of tissue architecture and gene expression patterns that are more consistent than those observed in cell lines. oatext.com Another application involves using ex vivo tissue slices to evaluate the effects of irradiation on healthy oral mucosa tissue, allowing for the assessment of tissue survival and DNA damage in a context that includes all relevant cell types. mdpi.com

For this compound, ex vivo tissue-based studies could be employed to investigate its effects on glucocorticoid-sensitive tissues or tissues where 11β-HSD is highly expressed. This approach would allow researchers to study how this compound modulates biological pathways within a more complex environment than cell culture, potentially providing insights into its efficacy and mechanism of action in a context closer to the in vivo situation. While specific ex vivo studies on this compound were not identified in the search results, the methodology is relevant for further preclinical characterization of its biological effects.

Integration of Mechanistic Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling in Preclinical Research

Mechanistic pharmacokinetic/pharmacodynamic (PK/PD) modeling is a quantitative approach that integrates information about drug exposure (pharmacokinetics) and drug effect (pharmacodynamics) to predict the time course of drug action and understand the underlying biological mechanisms. nih.govmathworks.comallucent.com PK/PD modeling is a valuable tool throughout the drug development process, from preclinical research to clinical trials. creative-biolabs.comnih.gov

In preclinical research, mechanistic PK/PD modeling can be used to characterize drug candidates, support go/no-go decisions, and inform the design of future studies. allucent.comnih.gov By mathematically describing the biological mechanism of action and relevant target biology, these models can provide a quantitative relationship between drug exposure and therapeutic effect. allucent.com This can help in predicting drug activity across species and optimizing dosing strategies for preclinical animal studies. creative-biolabs.comcatapult.org.uk

Non Clinical Metabolic Pathways and Biotransformation Studies

In Vitro Metabolic Profiling of Roxibolone in Preclinical Species

In vitro metabolic profiling involves incubating the drug with biological matrices from preclinical species, such as liver microsomes or hepatocytes, to identify potential metabolites and understand the initial metabolic transformations. mdpi.compharmaron.com This approach allows for the early assessment of metabolic pathways and can highlight potential species differences. admescope.comevotec.com

Identification of this compound Metabolites in Animal-Derived Biological Matrices

Studies aimed at identifying this compound metabolites in animal-derived biological matrices involve techniques such as liquid chromatography-mass spectrometry (LC-MS) to separate and characterize the transformation products. admescope.commdpi.com The identification of metabolites is crucial for understanding the metabolic fate of the parent compound. evotec.comnih.gov While specific detailed data on this compound metabolites from these studies were not extensively available in the search results, the general process involves comparing analytical data from samples incubated with the drug to control samples to detect unique signals corresponding to metabolites. admescope.com

Characterization of Drug-Metabolizing Enzyme Systems Involved (e.g., Cytochrome P450s)

Drug metabolism is primarily carried out by enzyme systems, with cytochrome P450 (CYP) enzymes playing a significant role in phase I oxidative metabolism. mdpi.compharmacologyeducation.orgbenthamscience.compharmgkb.org Characterizing the specific enzymes involved in this compound's metabolism in preclinical species helps predict potential drug-drug interactions and understand species-specific metabolic differences. admescope.compharmgkb.org In vitro studies using liver microsomes or recombinant enzymes can help identify the specific CYP isoforms or other enzymes responsible for this compound's biotransformation. pharmaron.comnih.gov Although direct information on the specific enzymes metabolizing this compound was limited in the provided search results, related steroids can be metabolized by CYP enzymes. wikipedia.orgmdpi.com

In Vivo Metabolic Fate and Pathway Elucidation in Animal Models

In vivo studies in animal models provide a more comprehensive understanding of the metabolic fate of a drug, taking into account absorption, distribution, metabolism, and excretion (ADME) processes within a living organism. nih.govmdpi.com These studies involve administering this compound to animals and analyzing biological samples (e.g., plasma, urine, feces, tissues) over time to identify metabolites and elucidate the major metabolic pathways. mdpi.comnih.gov The goal is to determine how the parent compound is transformed and eliminated from the body. bivatec.com

Cross-Species Comparison of Metabolic Profiles for Translational Relevance

Comparing the metabolic profiles of this compound in different preclinical species (e.g., rats, dogs, monkeys) and comparing these to human metabolism data is crucial for assessing the translational relevance of animal models for predicting human responses. admescope.compharmaron.cominsphero.com Significant differences in metabolic pathways or the formation of unique metabolites in certain species can impact the choice of the most appropriate animal model for toxicology studies. admescope.comeuropa.eu Regulatory guidelines emphasize the importance of understanding interspecies metabolic differences early in drug development. europa.eu

Cross-species comparisons can reveal variations in the abundance of specific metabolites or the activity of drug-metabolizing enzymes across different species. core.ac.uknih.gov For example, studies on other compounds have shown species-specific differences in CYP enzyme expression and activity, leading to different metabolic profiles. nih.govcore.ac.uknih.gov Such comparisons for this compound would involve analyzing the types and relative amounts of metabolites formed in different animal species and comparing these profiles.

Metabolomics Approaches to Understanding Drug-Induced Metabolic Pathways

Metabolomics is a powerful approach that involves the comprehensive analysis of endogenous small molecule metabolites in a biological system. frontiersin.orguni-konstanz.demdpi.com Applying metabolomics to studies involving this compound can provide a broader understanding of how the compound perturbs endogenous metabolic pathways. uni-konstanz.denih.govmdpi.com This can reveal potential off-target effects or provide insights into the mechanisms underlying the observed pharmacological or toxicological effects. frontiersin.orgnih.gov

By analyzing changes in the metabolome of biological samples from animals treated with this compound, researchers can identify affected pathways, such as those involved in amino acid metabolism, lipid metabolism, or energy production. frontiersin.orgmdpi.comnih.gov Metabolomics can complement traditional drug metabolism studies by providing functional readouts of the biological impact of this compound and its metabolites. frontiersin.orguni-konstanz.de

Structure Activity Relationship Sar Studies of Roxibolone

Correlation Between Roxibolone's Chemical Structure and Antiglucocorticoid Activity

This compound's chemical structure is that of an androstane (B1237026) steroid, featuring hydroxyl groups at the 11β and 17β positions, a methyl group at the 17α position, a ketone at the 3 position, a double bond between carbons 1 and 4, and a carboxylic acid group at the 2 position. wikipedia.orgnih.govfda.gov Its antiglucocorticoid activity is notable, particularly its ability to counteract the catabolic effects induced by potent glucocorticoids like dexamethasone (B1670325) phosphate (B84403) in animal models. wikipedia.org

Unlike some other antiglucocorticoids, this compound does not appear to exert its effects by binding to the glucocorticoid receptor. wikipedia.org Instead, its antiglucocorticoid activity is suggested to be mediated through enzyme inhibition. wikipedia.org Specifically, the presence of the hydroxyl group at the 11β position is hypothesized to play a significant role, potentially by inhibiting 11β-hydroxysteroid dehydrogenase (11β-HSD). wikipedia.org This enzyme is responsible for the biosynthesis of active endogenous glucocorticoids such as cortisol and corticosterone (B1669441) from their precursors. wikipedia.org The structural similarity of this compound's 11β-hydroxylation to that of 11α- and 11β-hydroxyprogesterone, which are known inhibitors of 11β-HSD, supports this proposed mechanism. wikipedia.org

SAR of this compound Analogues and Derivatives

The SAR of this compound can be further understood by examining the biological activities of its analogues and derivatives, where specific structural modifications have been made.

This compound is structurally very similar to formebolone (B1673541), differing primarily at the C2 position where formebolone has a carboxaldehyde group instead of this compound's carboxylic acid group. wikipedia.org Both compounds exhibit antiglucocorticoid activity. wikipedia.org However, a key difference in their activity profiles lies in their interaction with the androgen receptor. Formebolone is also an anabolic-androgenic steroid (AAS), while this compound is devoid of affinity for the androgen receptor and lacks androgenic or myotrophic activity in animal assays. wikipedia.org This suggests that the difference at the C2 position, or potentially other subtle structural nuances, significantly impacts the binding affinity to the androgen receptor.

Decylthis compound, a 2-decyl ester of this compound, is a long-acting prodrug that retains similar activity to the parent compound. wikipedia.org This indicates that esterification at the carboxylic acid group at the C2 position does not abolish the desired antiglucocorticoid activity and can influence pharmacokinetic properties like duration of action.

Detailed research findings on the SAR of a wide range of this compound analogues and derivatives, specifically correlating structural changes with quantitative measures of enzyme inhibition or receptor binding profiles (beyond the glucocorticoid and androgen receptors), were not extensively available in the consulted literature.

Based on the proposed mechanism of action, the substituents on the steroid core of this compound are expected to influence its ability to inhibit enzymes like 11β-HSD. The 11β-hydroxyl group is considered crucial for this inhibitory activity, drawing parallels to other 11β-hydroxylated steroids that inhibit 11β-HSD. wikipedia.org

While specific data tables detailing the impact of various substituents on the enzyme inhibitory activity of this compound analogues were not found, general SAR principles suggest that modifications to the steroid ring structure, the nature and position of hydroxyl groups, and the functional group at the C2 position would likely affect the potency and selectivity of enzyme inhibition. For instance, the difference at the C2 position between this compound (carboxylic acid) and formebolone (carboxaldehyde) correlates with a difference in androgen receptor affinity, suggesting this position can influence interactions with biological targets, potentially including enzymes. wikipedia.org

A significant characteristic of this compound is its lack of binding affinity for the glucocorticoid receptor wikipedia.org and the androgen receptor wikipedia.org. This non-binding profile is a key aspect of its SAR.

The structural differences between this compound and formebolone, particularly at the C2 position, appear to be responsible for the observed difference in androgen receptor binding. wikipedia.org This highlights how modifications in specific regions of the steroid structure can abolish binding to certain receptors while retaining or altering activity mediated through other mechanisms, such as enzyme inhibition.

Influence of Specific Substituents on Enzyme Inhibition

Computational Approaches in SAR Analysis

Computational approaches play an increasingly important role in modern SAR analysis and drug discovery. These methods can include molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations to predict how molecules interact with biological targets like enzymes or receptors based on their three-dimensional structure and physicochemical properties. nih.govnih.govnih.gov

While the general applicability of computational methods in understanding SAR is well-established nih.govnih.govnih.gov, specific studies detailing the use of computational approaches for the SAR analysis of this compound or its interaction with 11β-HSD or other potential enzymatic targets were not identified in the provided search results. Such studies could potentially provide deeper insights into the binding modes, key structural features for inhibition, and guide the design of novel, more potent, or selective analogues.

Chemical Synthesis Pathways and Derivatization Strategies

Established Synthetic Routes for Roxibolone

Established synthetic routes for this compound, also known as 2-carboxy-11β,17β-dihydroxy-17α-methyl-3-oxoandrosta-1,4-diene-2-carboxylic acid, involve the preparation of a series of 2-carboxy-1,4-androstadien-3-one derivatives. These syntheses have been reported to yield the target compounds in high yields. nih.govmolaid.comresearchgate.net The structural identification of these synthesized steroids is typically performed using physical methods. nih.govresearchgate.net

Design and Synthesis of Novel this compound Analogues and Derivatives

The design and synthesis of novel this compound analogues and derivatives are driven by the desire to investigate their pharmacological properties and potentially improve upon the characteristics of the parent compound. nih.govresearchgate.net This involves targeted modifications to the steroid core structure and the synthesis of prodrug forms. nih.gov

Modification of the Steroid Core Structure

Modifications to the steroid core structure are a common strategy in steroid chemistry to alter biological activity. nih.gov The basic steroid nucleus consists of a tetracyclic structure of 17 carbon atoms arranged in four fused rings (three six-membered and one five-membered). britannica.comwikipedia.org Variations in attached functional groups, their positions, and the configuration of the steroid nucleus can lead to significant differences in biological activity. britannica.com While specific details on the modification of the this compound steroid core structure beyond the inherent differences from related compounds like formebolone (B1673541) were not extensively detailed in the provided results, the general principle of altering the steroid scaffold to create analogues with potentially modified properties is well-established in steroid research. britannica.comuomustansiriyah.edu.iq

Synthesis of Prodrug Forms (e.g., Decylthis compound) for Mechanistic Investigation

The synthesis of prodrug forms, such as Decylthis compound (BR-917), is a strategy used to modify the pharmacokinetic properties of a drug and can be valuable for mechanistic investigations. wikipedia.orgmedkoo.com Decylthis compound is the 2-decyl ester of this compound and is described as a long-acting prodrug of this compound with similar activity. nih.govwikipedia.orgmedkoo.comsemanticscholar.orgwikipedia.org The synthesis of such ester derivatives can be achieved through high-yield methods. nih.govresearchgate.net These ester derivatives are characterized by a marked antiglucocorticoid activity that has been shown to be long-acting. nih.govresearchgate.netresearchgate.net Decylthis compound, specifically the n-decyl ester, is considered one of the most promising derivatives based on its pharmacological properties. nih.govresearchgate.netsemanticscholar.org

The synthesis of prodrugs like Decylthis compound allows for the investigation of the duration and mechanism of action of the parent compound. wikipedia.orgutep.edu Mechanistic investigations in organic chemistry often involve detailed studies of reaction pathways and intermediate species, which can be aided by the use of modified compounds or prodrugs. chemrxiv.orgmit.eduuit.nonih.gov

Advanced Analytical Methodologies for Roxibolone Research

Spectroscopic and Chromatographic Techniques for Structural and Quantitative Analysis in Research

Spectroscopic and chromatographic techniques are fundamental tools in Roxibolone research, providing means for both structural elucidation and quantitative determination. nih.govhilarispublisher.comglobalresearchonline.netnih.govthermofisher.com

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Applications

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are widely used separation techniques in the analysis of this compound. nih.govglobalresearchonline.netnih.gov These methods enable the separation of this compound from complex matrices and other compounds, which is a critical step before detection and quantification. The choice between HPLC and UPLC often depends on the required sensitivity, speed, and sample complexity, with UPLC offering enhanced resolution and faster analysis times. frontiersin.orgdndi.org Research applications typically involve coupling these chromatographic systems with suitable detectors to achieve selective and sensitive analysis.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Metabolite Identification and Quantification

Mass Spectrometry (MS), particularly Tandem Mass Spectrometry (MS/MS), plays a vital role in the identification and quantification of this compound and its metabolites in research. nih.govhilarispublisher.comglobalresearchonline.netresearchgate.net MS provides information about the mass-to-charge ratio of the analyte, aiding in its identification. MS/MS involves the fragmentation of the parent ion and analysis of the resulting fragment ions, providing more detailed structural information and enhancing specificity. nih.gov This is particularly valuable for identifying metabolites, which may be present at lower concentrations and in complex biological matrices. ijpras.commdpi.com LC-MS/MS is a common hyphenated technique used for both metabolite identification and quantification in research studies. nih.govresearchgate.netnih.gov High-resolution mass spectrometry (HRMS) offers improved accuracy in mass measurements, further aiding in the identification of metabolites. frontiersin.orgijpras.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation in Synthesis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of this compound, particularly in the context of its synthesis. mdpi.com NMR provides detailed information about the arrangement of atoms within a molecule based on the magnetic properties of atomic nuclei, such as 1H and 13C. slideshare.netmeasurlabs.com This allows researchers to confirm the structure of synthesized this compound and identify any impurities or byproducts. One-dimensional (1D) and two-dimensional (2D) NMR techniques, such as COSY, HMQC, and HSQC, are employed to provide comprehensive structural information. slideshare.netwalisongo.ac.idmaas.edu.mm NMR can also be used for quantitative analysis in some research applications, such as determining the purity of a synthesized compound. mdpi.com

UV-Visible Spectrophotometry for Concentration Determination in Research Solutions

UV-Visible (UV-Vis) spectrophotometry is a simple and economical technique used for the determination of this compound concentration in research solutions. nih.govhilarispublisher.comnih.gov This method relies on the principle that compounds absorb light at specific wavelengths in the UV-Vis range. upi.edudenovix.com By measuring the absorbance of a this compound solution at its maximum wavelength of absorption and using a calibration curve prepared with known concentrations, the concentration of this compound in the sample can be determined. upi.edujocpr.comresearchgate.net UV-Vis spectrophotometry is often used for routine quantification in various research applications, including studies on stability and degradation. hilarispublisher.comglobalresearchonline.nethunterlab.comresearchgate.net

Bioanalytical Method Development for Non-Clinical Studies

Bioanalytical method development for non-clinical studies involving this compound focuses on the reliable and accurate measurement of the compound and its metabolites in biological matrices such as plasma, urine, or tissue samples from research animals. researchgate.net This process involves selecting appropriate sample preparation techniques, chromatographic separation methods (like HPLC or UPLC), and detection methods (often MS or MS/MS) to achieve the required sensitivity, selectivity, and throughput for the study. researchgate.netraps.orgnih.gov The goal is to develop methods that can accurately quantify the analyte over a wide range of concentrations encountered in non-clinical pharmacokinetic and toxicokinetic studies. raps.orgnih.govspectroscopyonline.com

Method Validation Protocols for Research Applications

Method validation is a critical step in this compound research to ensure the reliability, accuracy, and consistency of the analytical methods used. nih.gov Validation protocols typically assess parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), matrix effect, and stability. nih.govresearchgate.netptfarm.plnih.govresearchgate.net These parameters are evaluated according to established guidelines, such as those from regulatory bodies, to demonstrate that the method is fit for its intended purpose in research applications. raps.orgnih.govspectroscopyonline.comnih.govmdpi.com Successful method validation is essential for generating reliable data in this compound research studies. raps.orgnih.gov

Future Directions in Roxibolone Research

Elucidation of Remaining Unknown Mechanistic Pathways

While it is suggested that Roxibolone's antiglucocorticoid activity may involve the inhibition of enzymes such as 11β-HSD, the full spectrum of its mechanistic pathways remains an area for further investigation. wikipedia.org Research could focus on identifying and characterizing other enzymes or biological targets that this compound interacts with, potentially contributing to its observed effects. Given its lack of binding to the glucocorticoid receptor, understanding the non-receptor-mediated mechanisms is crucial. wikipedia.org This could involve detailed biochemical and cellular studies to map the complete pathway by which this compound exerts its antiglucocorticoid and potential anticholesterolemic effects. Investigating its interactions with various steroidogenic enzymes beyond 11β-HSD could reveal additional insights into its pharmacological profile.

Development of Advanced Research Tools for Steroid Modulation

The study of steroid modulation often requires sophisticated research tools to understand their interactions with biological systems. Future research related to compounds like this compound could benefit from the development of advanced tools specifically designed to probe steroid-protein interactions and their downstream effects. This could include novel assay methods, imaging techniques, or computational models that can accurately predict and analyze the binding and activity of steroid modulators. For example, research on "ent-steroids," which are mirror images of naturally occurring steroids, highlights their utility as tools for distinguishing different steroid actions at membrane receptors versus nuclear receptors. nih.gov, nih.gov Similarly, developing specific probes or ligands based on the this compound structure could help in identifying its precise binding sites and interaction partners within cells. Advances in analytical techniques for detecting and quantifying steroids and their metabolites, such as advanced mass spectrometric methods, are also crucial for detailed mechanistic studies. mdpi.com, conicet.gov.ar

Exploration of Novel Steroid Modulators Based on this compound's Scaffold

This compound's unique structural features and its observed biological activities, particularly its antiglucocorticoid effect without androgenic activity, make its molecular scaffold a potential starting point for the design and synthesis of novel steroid modulators. wikipedia.org Future research could involve the exploration of structural modifications to the this compound molecule to develop compounds with enhanced potency, selectivity, or altered mechanistic profiles. This could lead to the discovery of new antiglucocorticoids or other steroid modulators with potentially desirable therapeutic properties and reduced off-target effects. The development of selective receptor modulators (SRMs) in other steroid classes, such as selective androgen receptor modulators (SARMs) or selective glucocorticoid receptor modulators (SEGRMs), provides a precedent for this type of research. wikipedia.org, wikipedia.org Investigating analogues of this compound, similar to how decylthis compound, a long-acting ester prodrug of this compound, has been studied, could also yield compounds with improved pharmacokinetic properties. wikipedia.org Structure-activity relationship studies, building upon the this compound scaffold, would be essential in this exploration. nih.gov

Q & A

Q. How to establish validated analytical workflows for detecting this compound in complex biological matrices?

- Methodological Answer : Develop a LC-MS/MS method with isotope-labeled internal standards (e.g., this compound-d₄). Validate per FDA guidelines: linearity (R² > 0.99), precision (CV < 15%), recovery (>80%), and matrix effects. Include a stability assessment (freeze-thaw, long-term) and cross-validate with orthogonal techniques (e.g., immunoassay) .

Data Presentation and Contradiction Management

- Tables/Figures : Use heatmaps for dose-response data, forest plots for meta-analyses, and Sankey diagrams for metabolic pathways. Adhere to journal formatting (e.g., SI units, significant figures) .

- Handling Contradictions : Apply triangulation (methodological, data, theoretical) and sensitivity analysis to isolate confounding variables. Replicate experiments under standardized conditions and publish negative results to reduce bias .

Ethical and Regulatory Compliance

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.